molecular formula C24H25N5 B2424486 1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1326831-61-1

1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2424486
CAS No.: 1326831-61-1
M. Wt: 383.499
InChI Key: WELHMQNNJNDRAR-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Substitution reactions: Introduction of the 2-methylphenyl and 4-(4-methylphenyl)piperazin-1-yl groups can be done through nucleophilic substitution reactions using suitable halogenated precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
  • 2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]triazine

Uniqueness

1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to its specific substitution pattern and the presence of both pyrazolo[1,5-a]pyrazine and piperazine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-18-7-9-20(10-8-18)27-13-15-28(16-14-27)24-23-17-22(26-29(23)12-11-25-24)21-6-4-3-5-19(21)2/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELHMQNNJNDRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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